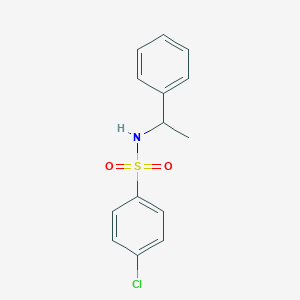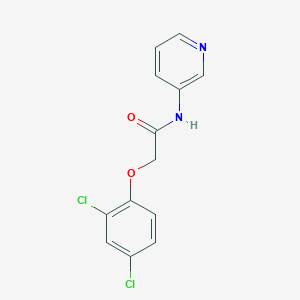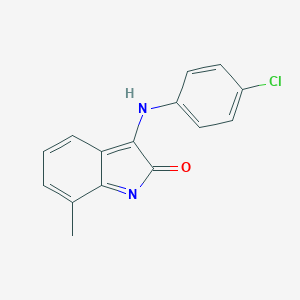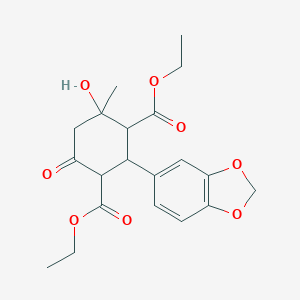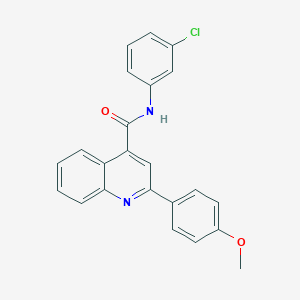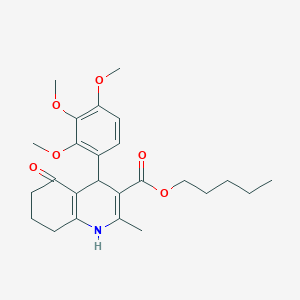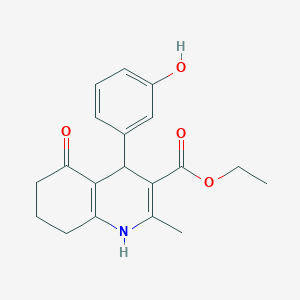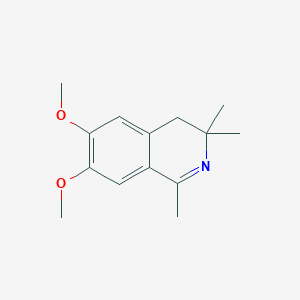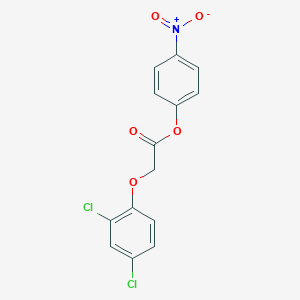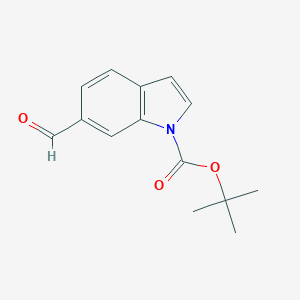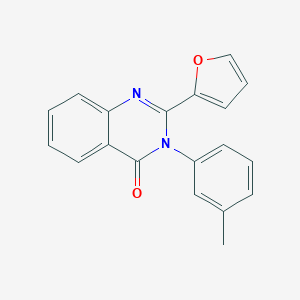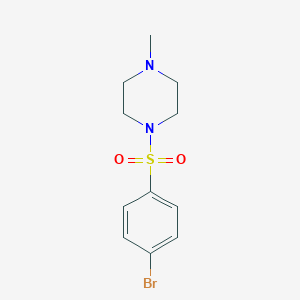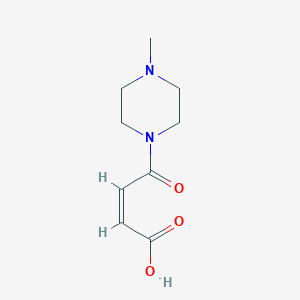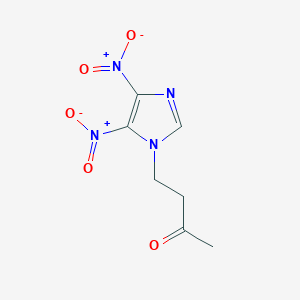
4-(4,5-Dinitroimidazol-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dinitroimidazol-1-yl)butan-2-one, commonly known as DNIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound belongs to the family of nitroimidazoles, which are known for their antimicrobial and antitumor properties.
Mécanisme D'action
The mechanism of action of DNIB is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division, leading to cell death. DNIB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
DNIB has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacterial and fungal cells, it has been shown to disrupt cell membrane integrity and inhibit cell growth. DNIB has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DNIB is its broad range of potential applications in various fields. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one of the limitations of DNIB is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on DNIB. One area of interest is the development of DNIB-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the investigation of DNIB's potential applications in agriculture, particularly as a pesticide or herbicide. Additionally, research could focus on the development of new methods for synthesizing and purifying DNIB, as well as the investigation of its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of DNIB involves the reaction of 4,5-dinitroimidazole with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. This reaction results in the formation of DNIB, which can be purified through various methods such as recrystallization and column chromatography.
Applications De Recherche Scientifique
DNIB has been extensively studied for its potential applications in various scientific fields. In medicine, it has shown promising results as an anticancer agent, particularly in the treatment of breast cancer and glioblastoma. DNIB has also been studied for its antimicrobial properties, with research suggesting that it may be effective against a range of bacterial and fungal infections.
Propriétés
Numéro CAS |
330965-06-5 |
|---|---|
Nom du produit |
4-(4,5-Dinitroimidazol-1-yl)butan-2-one |
Formule moléculaire |
C7H8N4O5 |
Poids moléculaire |
228.16 g/mol |
Nom IUPAC |
4-(4,5-dinitroimidazol-1-yl)butan-2-one |
InChI |
InChI=1S/C7H8N4O5/c1-5(12)2-3-9-4-8-6(10(13)14)7(9)11(15)16/h4H,2-3H2,1H3 |
Clé InChI |
OJPJTSHEUGRTGD-UHFFFAOYSA-N |
SMILES |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



